4-Bromo-1-methyl-1h-pyrazole-5-boronic acid mida ester
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Overview
Description
4-Bromo-1-methyl-1h-pyrazole-5-boronic acid mida ester, is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its utility in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The molecular formula of this compound is C9H11BBrN3O4, and it has a molecular weight of 315.92 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methyl-1H-pyrazole-5-boronic acid MIDA ester typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with a boronic acid derivative under controlled conditions. One common method includes the use of a palladium catalyst in the presence of a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-methyl-1H-pyrazole-5-boronic acid MIDA ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives, and reduction reactions can yield reduced forms of the compound.
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and others.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and pyrazole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Bromo-1-methyl-1H-pyrazole-5-boronic acid MIDA ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-1-methyl-1H-pyrazole-5-boronic acid MIDA ester primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The compound acts as a nucleophile, where the boron atom forms a complex with the palladium catalyst. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: Another boronic acid derivative used in similar coupling reactions.
4-Pyrazoleboronic acid pinacol ester: Used in the synthesis of various pyrazole derivatives.
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester: Similar in structure and reactivity.
Uniqueness
4-Bromo-1-methyl-1H-pyrazole-5-boronic acid MIDA ester is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile intermediate in organic synthesis, providing opportunities for the development of a wide range of compounds .
Properties
IUPAC Name |
2-(4-bromo-2-methylpyrazol-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BBrN3O4/c1-13-4-7(15)17-10(18-8(16)5-13)9-6(11)3-12-14(9)2/h3H,4-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNOMOPTWQHLII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=C(C=NN2C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BBrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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